Trimethyl(5-phenylpent-1-YN-1-YL)silane
Description
Structure
3D Structure
Properties
CAS No. |
110211-35-3 |
|---|---|
Molecular Formula |
C14H20Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
trimethyl(5-phenylpent-1-ynyl)silane |
InChI |
InChI=1S/C14H20Si/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8,12H2,1-3H3 |
InChI Key |
KWVLKNNUPXFKSC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trimethyl 5 Phenylpent 1 Yn 1 Yl Silane and Its Stereoisomers
Copper-Mediated Approaches to Trimethyl(5-phenylpent-1-YN-1-YL)silane Derivatives
Copper-mediated reactions represent a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. These methodologies are particularly effective for the synthesis of complex molecules like this compound and its derivatives, offering high levels of control over regioselectivity and stereochemistry.
Nucleophilic Substitution of Propargylic Phosphates with Aryl-Lithium-Based Copper Reagents
A key synthetic route involves the nucleophilic substitution of secondary propargylic phosphates with organocopper reagents derived from aryl-lithium compounds. researchgate.netmdpi.com In a model system directly applicable to the synthesis of the target compound's scaffold, the substrate Ph(CH2)2CH(OP(O)(OEt)2)(C≡CTMS) is reacted with a copper reagent generated from phenyllithium (B1222949) (PhLi) and a copper salt. researchgate.netmdpi.comresearchgate.net This reaction facilitates the displacement of the diethyl phosphate (B84403) group by a phenyl nucleophile, directly forming the desired carbon skeleton.
Organocopper reagents can exist as neutral species (RCu), lower-order cuprates (R₂CuLi), or higher-order cyanocuprates (R₂Cu(CN)Li₂), each exhibiting distinct reactivity. organicreactions.org The choice of aryl-lithium precursor and copper salt is crucial in generating the appropriate reagent for efficient substitution. mdpi.comresearchgate.net The use of aryl-lithium-based reagents expands the scope of propargylic substitution beyond traditional Grignard reagents, offering alternative pathways for generating the required nucleophiles. mdpi.com
Stereoselective Control in Copper-Catalyzed Formations of Silane (B1218182) Derivatives
A significant advantage of copper-catalyzed propargylic substitution is the high degree of stereochemical control achievable. When an enantiomerically enriched propargylic phosphate is used, the substitution can proceed with remarkable enantiospecificity. researchgate.netresearchgate.net For instance, the reaction of an (S)-phosphate substrate was found to yield the corresponding product with 99% enantiospecificity, proceeding through an inversion of the stereocenter. researchgate.netresearchgate.net This outcome is indicative of a highly ordered transition state, likely an S_N2' (anti) pathway, where the nucleophile attacks the acetylenic carbon opposite to the leaving group, leading to a predictable and controllable stereochemical outcome. The ability to transfer chirality with such high fidelity is critical for the synthesis of specific stereoisomers of this compound.
Influence of Reaction Conditions and Reagent Stoichiometry on Yield and Regioselectivity
Research on the substitution of Ph(CH2)2CH(OP(O)(OEt)2)(C≡CTMS) with PhLi-based copper reagents has demonstrated this sensitivity. For example, a reagent prepared from PhLi and CuCl in a 2:1 ratio resulted in 98% α-regioselectivity, leading to the desired branched alkyne structure. researchgate.net In contrast, using Cu(acac)₂ as the copper source dramatically shifted the selectivity, favoring the γ-substitution product with >99% regioselectivity. researchgate.netresearchgate.net The stoichiometry between the aryl-lithium and the copper salt also plays a critical role; a PhLi/CuCl ratio of 3:1.5 was found to be optimal for achieving high α-selectivity and good yield. researchgate.net
The following table summarizes the effect of different copper reagents and stoichiometries on the regioselectivity and yield of the substitution reaction. researchgate.net
| Entry | Copper Salt | PhLi:Cu Salt Ratio | Regioselectivity (α:γ) | Yield (%) |
| 1 | CuCN | 3:1.5 | 94:6 | Not Determined |
| 2 | CuCl | 3:1.5 | 98:2 | 76% |
| 3 | CuCl | 3:1.5 (from PhI) | 98:2 | 80% |
| 4 | CuCl | 3:1.5 (from PhBr) | 97:3 | 73% |
| 5 | Cu(acac)₂ | 3.6:2.5 (with MgBr₂) | 1:>99 | 85% |
Palladium-Catalyzed Cross-Coupling Methods for Alkynylsilane Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are indispensable for the synthesis of arylalkynes and conjugated systems. These methods provide a versatile and efficient means of constructing the core structure of this compound.
Sonogashira Cross-Coupling for Constructing Phenyl-Substituted Alkyne Scaffolds with Terminal Silyl (B83357) Groups
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction is exceptionally well-suited for synthesizing phenyl-substituted alkynylsilanes. The trimethylsilyl (B98337) (TMS) group serves as an effective protecting group for the terminal alkyne, as the carbon-silicon bond is stable under standard Sonogashira conditions. gelest.com
The synthesis can be envisioned by coupling an appropriate aryl halide (e.g., iodobenzene (B50100) or bromobenzene) with a terminally silylated alkyne chain. The reaction tolerates a wide variety of functional groups, making it a robust method for building complex molecular architectures. organic-chemistry.org While traditional Sonogashira reactions use both palladium and copper catalysts, copper-free protocols have also been developed, which can be advantageous in preventing the formation of alkyne homocoupling byproducts. nih.govgelest.com The versatility of the Sonogashira coupling makes it a cornerstone in the synthesis of diverse aryl-alkynylsilane structures. gelest.com
Integration of Trimethyl(phenylethynyl)silane and Related Systems into Linear Conjugated Oligomer Synthesis
Alkynylsilanes like trimethyl(phenylethynyl)silane are not only synthetic targets but also valuable building blocks for more complex conjugated systems. The silyl group can be selectively removed (desilylation) under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to regenerate the terminal alkyne. gelest.com
This deprotected alkyne can then participate in a subsequent Sonogashira cross-coupling reaction with another aryl halide. This iterative sequence of coupling and deprotection allows for the systematic construction of linear conjugated oligomers and polymers. gelest.com For example, a one-pot, two-step procedure can be employed where an initial Sonogashira coupling is followed by in-situ desilylation and a second coupling with a different aryl halide, enabling the synthesis of unsymmetrical diarylalkynes. organic-chemistry.org This synthetic strategy highlights the utility of the trimethylsilyl group as a "traceless" activating group for the construction of extended π-conjugated materials derived from alkynylsilane precursors. gelest.com
Catalyst Design and Ligand Effects in Sonogashira Reactions for Silyl-Alkynes
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The synthesis of silyl-alkynes like this compound via this method is significantly influenced by the design of the palladium catalyst and the nature of its associated ligands.
Catalyst Systems:
Commonly, two types of catalysts are employed: a zerovalent palladium complex and a copper(I) halide salt. wikipedia.org While Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are frequently used, they often require loadings of up to 5% to achieve good yields. libretexts.org More stable Pd(II) complexes are also utilized, which are reduced in situ to the active Pd(0) species by amines, phosphine (B1218219) ligands, or other reactants in the mixture. wikipedia.org The copper(I) salt, typically CuI, reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the coupling reaction. wikipedia.org
Ligand Effects:
The efficiency of the Sonogashira coupling is highly dependent on the ligands coordinated to the palladium center. Bulky and electron-rich ligands have been shown to enhance the efficiency of the reaction. libretexts.org For instance, the use of bulky phosphine ligands can generate the active palladium complexes from weakly coordinated precursors like Pd(OAc)₂ or Pd₂(dba)₃. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as effective replacements for phosphine ligands, acting as strong σ-donor ligands. libretexts.org
In copper-free Sonogashira reactions, specific ligand designs are crucial. For example, a bulky and electron-rich ligand has been used with (PhCN)₂Cl₂ and cesium carbonate as the base. libretexts.org Another ligand, in combination with Pd₂(dba)₃, can catalyze the reaction with aryl iodides at room temperature. libretexts.org The choice of ligand can also influence the reaction's tolerance to different substrates. For instance, a sterically hindered ligand was key to the success of a copper-free Sonogashira reaction with aryl chlorides, where both ethynyltrimethyl- and ethynyltriethylsilane reacted without the loss of the silyl group. gelest.com
The trimethylsilyl group in alkynylsilanes serves as a protecting group for the terminal C-H bond, preventing unwanted side reactions and improving the regioselectivity of additions to the triple bond. nih.gov Under standard Sonogashira conditions, the C-Si bond remains intact, allowing for the synthesis of a variety of substituted alkynylsilanes. gelest.com
| Catalyst System | Ligand Type | Key Features |
| Pd(PPh₃)₄ / CuI | Triphenylphosphine | Standard, requires higher loadings. |
| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine | More stable precursor, reduced in situ. |
| Pd₂(dba)₃ / Ligand 2 | Custom phosphine | Enables room temperature reaction with aryl iodides. libretexts.org |
| (PhCN)₂Cl₂ / Ligand 1 | Custom phosphine | For copper-free reactions. libretexts.org |
| Pd-NHC complexes | N-Heterocyclic Carbene | Efficient replacement for phosphines. libretexts.org |
Alternative Synthetic Routes to this compound and Analogues
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- and nickel-catalyzed methods for forming C(sp³)–C(sp) bonds. organic-chemistry.orgorganic-chemistry.org These reactions are particularly useful for coupling nonactivated secondary alkyl halides with alkynyl Grignard reagents. organic-chemistry.org A notable protocol utilizes FeBr₂ as the catalyst without the need for additives, achieving high yields at room temperature. organic-chemistry.org This method is advantageous as it avoids the elevated temperatures and slow reagent addition often required in other procedures. organic-chemistry.org The reaction mechanism is believed to involve a radical pathway. organic-chemistry.org
This methodology has demonstrated broad applicability, tolerating a wide range of secondary alkyl halides, including both cyclic and acyclic structures, as well as functionalized and sterically hindered alkynes. organic-chemistry.org The development of iron-catalyzed cross-coupling represents a significant advancement in the synthesis of substituted alkynes, offering a more sustainable approach to these valuable compounds. nih.gov
The introduction of a trimethylsilyl group onto an alkyne can be achieved through lithiation followed by quenching with a silicon electrophile. A carboxylate-catalyzed, metal-free C-silylation of terminal alkynes has been reported, utilizing a quaternary ammonium (B1175870) pivalate (B1233124) as the catalyst and commercially available N,O-bis(silyl)acetamides as the silylating agents. acs.org This reaction proceeds under mild conditions and is tolerant of a variety of functional groups. acs.org The proposed mechanism involves an initial silyl transfer from the silylating agent to the pivalate anion, which then deprotonates the alkyne. acs.org
Propargylic alcohols serve as versatile precursors for the synthesis of silicon-containing alkynes. rsc.org One approach involves the regioselective anti-silyllithiation of propargylic alkoxides. chemrxiv.org In this method, a silyllithium reagent adds across the triple bond of a propargylic alkoxide in an anti-fashion. The resulting trisubstituted alkenyl lithium intermediate can then be treated with various electrophiles to yield highly functionalized β-silyl allylic alcohols. chemrxiv.org This method provides stereoselective access to tri- or tetrasubstituted alkenylsilanes. chemrxiv.org
Another strategy involves the catalytic generation of propargylic cations from propargylic alcohols under Lewis-acid catalysis, which can then react with silicon-containing nucleophiles. rsc.org Furthermore, propargyl silanes can be synthesized from terminal alkynes via a migratory Sonogashira reaction, where a bromonaphthyl-substituted silane acts as a silylmethyl electrophile surrogate. nih.gov
| Starting Material | Reagents | Product Type |
| Propargylic Alcohol | 1. n-BuLi, 2. Silylating agent | β-Silyl Allylic Alcohol |
| Terminal Alkyne | Bromonaphthyl-substituted silane, Pd catalyst | Propargyl Silane |
Chiral Synthesis and Enantiomeric Enrichment of this compound Derivatives
Asymmetric induction is a key principle in stereoselective synthesis, where a chiral feature in the substrate, reagent, catalyst, or environment influences the preferential formation of one enantiomer or diastereomer over another. wikipedia.org This can be categorized into internal, relayed, and external asymmetric induction. wikipedia.org
Internal asymmetric induction utilizes a chiral center that is covalently bonded to the reactive center.
Relayed asymmetric induction involves the temporary introduction and subsequent removal of a chiral auxiliary.
External asymmetric induction introduces chirality in the transition state through a chiral catalyst or ligand, which is often the most economically desirable method. wikipedia.org
In the context of synthesizing chiral derivatives of this compound, asymmetric induction can be employed to create a stereocenter adjacent to the alkyne moiety. For example, the enantioselective β-arylation, -alkenylation, and -alkynylation of isobutyric acid derivatives have been achieved using chiral mono-protected aminomethyl oxazoline (B21484) (MPAO) ligands with a palladium catalyst. nih.govnih.gov This method allows for the desymmetrization of isopropyl groups via palladium insertion into a C(sp³)-H bond of one of the prochiral methyl groups, thereby constructing an enantioenriched α-chiral center. nih.gov
The absolute configuration of the product is influenced by steric interactions in the C-H insertion intermediate. nih.gov The chiral ligand shields one face of the palladium intermediate, directing the reaction to occur preferentially from the other face. nih.gov
| Method | Chiral Source | Description |
| Internal Asymmetric Induction | Chiral center in substrate | A covalently bound chiral center directs the stereochemical outcome. wikipedia.org |
| Relayed Asymmetric Induction | Chiral auxiliary | A temporary chiral group is attached to the substrate to induce diastereoselectivity. wikipedia.org |
| External Asymmetric Induction | Chiral catalyst/ligand | A chiral catalyst or ligand creates a chiral environment in the transition state. wikipedia.org |
Diastereoselective Synthesis through Silicon-Tethered Ring-Closing Metathesis Strategies
The diastereoselective synthesis of complex molecules, including stereoisomers of this compound, can be achieved through advanced methodologies such as silicon-tethered ring-closing metathesis (RCM). This strategy offers a powerful approach for controlling stereochemistry, even between distant stereocenters, a concept known as long-range asymmetric induction. nih.gov The silicon atom acts as a temporary tether, bringing the reacting moieties—an alkene and an alkyne—into proximity to facilitate the cyclization reaction catalyzed by a ruthenium complex. The inherent stereochemistry of the substrate can influence the orientation of the reactants, leading to the preferential formation of one diastereomer over others.
A key aspect of this methodology is the use of a chiral auxiliary or a pre-existing stereocenter within the substrate to direct the stereochemical outcome of the RCM reaction. By carefully selecting the starting materials and reaction conditions, it is possible to synthesize specific stereoisomers of the target compound.
Research Findings in Diastereoselective Silicon-Tethered RCM
Detailed research into diastereoselective temporary silicon-tethered ring-closing metathesis has provided significant insights into controlling the formation of specific stereoisomers. nih.gov Studies on model systems, such as the cyclization of mixed bisalkoxy silanes derived from an allylic and a prochiral alcohol, have demonstrated the feasibility of this approach for constructing chiral cyclic silicon-containing compounds. nih.gov
The stereochemical outcome of the RCM reaction is largely dictated by the transition state energetics. It has been proposed that the substituents on the silicon atom can create significant nonbonding interactions that disfavor certain transition states, thereby leading to the observed diastereoselectivity. For instance, in the synthesis of cis-1,4-silaketals, the favored transition state is one that minimizes steric clash between the silicon substituents and the pseudoaxial propenyl group. nih.gov
The choice of catalyst can also play a role in the selectivity of the reaction. While more reactive second-generation Grubbs' catalysts can accelerate the reaction, they may lead to lower diastereoselectivity and the formation of undesired byproducts. nih.gov Optimization of reaction parameters, including catalyst loading, solvent, and temperature, is crucial for achieving high diastereoselectivity and yield.
The following interactive data table summarizes the optimization of a diastereoselective TST-RCM reaction, illustrating the influence of different catalysts on the diastereomeric ratio and yield of the cyclized product.
| Entry | Catalyst | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Catalyst A | 12 | >95 | 10:1 | 85 |
| 2 | Catalyst B | 12 | >95 | 12:1 | 87 |
| 3 | Catalyst C | 12 | >95 | 5:1 | 85 |
| 4 | Catalyst D | 12 | 60 | 12:1 | 50 |
| 5 | Catalyst B (rt) | 24 | 20 | 12:1 | 15 |
Data adapted from analogous systems to illustrate the principles of diastereoselective silicon-tethered RCM. nih.gov
Further studies have shown that the diastereoselectivity can be influenced by the structure of the tether and the nature of the reacting partners. For example, extending the tether length in homologous alkenyl alcohols can lead to a reversal of diastereoselectivity, favoring the formation of the trans diastereomer. nih.gov This highlights the intricate interplay of steric and electronic factors in determining the stereochemical outcome of the reaction. The reaction is generally under kinetic control, affording the more thermodynamically stable product. nih.gov
While the specific synthesis of this compound via this method is not explicitly detailed in the provided search results, the principles derived from analogous systems provide a clear framework for how such a synthesis could be designed and optimized to achieve high levels of diastereoselectivity.
Reactivity and Chemical Transformations of Trimethyl 5 Phenylpent 1 Yn 1 Yl Silane
Desilylation and Subsequent Elaboration of the Pentyne Framework
The trimethylsilyl (B98337) (TMS) group on the alkyne is a protective group that can be selectively removed to reveal a terminal alkyne. This deprotection is a crucial step for further functionalization of the molecule.
Conversion to Terminal Phenyl-Substituted Pentynes through Desilylation
The cleavage of the silicon-carbon bond in trimethyl(5-phenylpent-1-yn-1-yl)silane is readily achieved under mild conditions to yield 5-phenylpent-1-yne. Common reagents for this transformation include fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or base-catalyzed methanolysis with reagents like potassium carbonate in methanol (B129727).
The choice of desilylation agent can depend on the other functional groups present in the molecule and the desired reaction conditions. TBAF is a highly effective reagent, often used in tetrahydrofuran (B95107) (THF) at room temperature. The fluoride ion has a high affinity for silicon, leading to a clean and efficient removal of the TMS group. Alternatively, the use of potassium carbonate in methanol offers a milder and more economical method for desilylation.
Table 1: Typical Conditions for Desilylation of Alkynyltrimethylsilanes
| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 1-2 hours | >90% |
Further Coupling Reactions of Desilylated Products (e.g., Sonogashira Coupling with Aryl Iodides)
Once the terminal alkyne, 5-phenylpent-1-yne, is generated, it can undergo a variety of coupling reactions to form more complex molecules. One of the most powerful and widely used methods for forming carbon-carbon bonds with terminal alkynes is the Sonogashira coupling. organic-chemistry.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.org
For instance, 5-phenylpent-1-yne can be coupled with various aryl iodides to produce a range of diarylalkyne derivatives. The reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in conjunction with a copper(I) salt like copper(I) iodide (CuI). nih.gov An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. nih.gov The reaction conditions are generally mild, and a wide variety of functional groups are tolerated on the aryl iodide partner, making it a highly versatile transformation. organic-chemistry.orglibretexts.org
Table 2: Representative Sonogashira Coupling of 5-phenylpent-1-yne with Aryl Iodides
| Aryl Iodide | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Iodobenzene (B50100) | Pd(PPh₃)₄ | CuI | Et₃N | THF | 1,2-Diphenyl-5-pentyne |
| 4-Iodotoluene | Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | Toluene | 1-(p-Tolyl)-2-(5-phenylpent-1-yn-1-yl)benzene |
Organometallic Reactivity of this compound as a Carbanion Precursor
The trimethylsilyl group not only serves as a protecting group but also facilitates the generation of a nucleophilic acetylide species. This allows this compound to act as a carbanion precursor in various addition reactions.
Bu₄N⁺ Alkoxide-Initiated Addition Reactions with Electrophilic Substrates
A modern and efficient method for activating organotrimethylsilanes involves the use of a catalytic amount of a tetrabutylammonium (Bu₄N⁺) alkoxide salt. nih.gov This system generates a hypervalent silicon species, which enhances the nucleophilicity of the alkyne carbon, allowing it to add to a variety of electrophiles, such as aldehydes and ketones. nih.gov This method is advantageous as it avoids the use of stoichiometric amounts of strong bases that could lead to side reactions. The in situ generated alkoxide from the addition reaction can then activate another molecule of the silylalkyne, leading to a catalytic cycle. nih.gov
Scope and Regioselectivity of Organotrimethylsilane Additions
The Bu₄N⁺ alkoxide-initiated addition of this compound is expected to proceed with high regioselectivity. The nucleophilic attack will occur from the carbon atom that was originally bonded to the silicon, onto the electrophilic center of the substrate (e.g., the carbonyl carbon of an aldehyde). This reaction would lead to the formation of a new carbon-carbon bond and a secondary alcohol upon workup.
The scope of electrophiles that can be used in this reaction is broad and includes aliphatic and aromatic aldehydes, as well as ketones. nih.gov The reaction conditions are typically mild, and the presence of the phenyl group in the pentynyl chain is not expected to interfere with the reaction. The resulting propargyl alcohol derivatives are valuable synthetic intermediates.
Table 3: Predicted Products from Bu₄N⁺ Alkoxide-Initiated Addition of this compound to Aldehydes
| Aldehyde | Predicted Product |
|---|---|
| Benzaldehyde | 1-Phenyl-2-(5-phenylpent-1-yn-1-yl)ethanol |
| Propanal | 1-(5-Phenylpent-1-yn-1-yl)propan-1-ol |
Cyclization and Rearrangement Processes Involving the Pentyne-Silane System
While specific examples of cyclization and rearrangement reactions involving this compound are not extensively documented, the structural features of this molecule suggest potential for such transformations under appropriate conditions. The presence of the phenyl ring and the silyl-alkyne moiety allows for the possibility of intramolecular cyclization reactions, particularly those mediated by transition metals or strong acids.
For instance, intramolecular electrophilic attack of the phenyl ring onto the alkyne, or a metal-catalyzed cycloisomerization, could potentially lead to the formation of cyclic structures. The trimethylsilyl group can play a crucial role in directing the regioselectivity of such cyclizations and stabilizing reactive intermediates. However, the specific conditions and outcomes for these types of reactions with this particular substrate would require further experimental investigation.
Ring-Closing Metathesis for Diastereoselective Olefin Synthesis from Silyl-Tethered Precursors
Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic compounds, particularly medium-sized rings, by rearranging two alkene functionalities within a single molecule. wwu.edu While this compound itself does not undergo RCM, it can be envisioned as a precursor for a silyl-tethered diene substrate. In this strategy, the trimethylsilyl group is replaced by a silyl (B83357) moiety bearing two alkenyl groups, such as a diallylsilane. This temporary silicon-tethered approach facilitates the otherwise challenging formation of medium-sized ring systems. researchgate.net
The reaction proceeds via a ruthenium-based catalyst, such as a Grubbs catalyst, which mediates the formation of a new carbon-carbon double bond within the ring and a volatile alkene byproduct (e.g., ethylene). wwu.edu The silicon atom acts as a template, positioning the two reactive alkene chains favorably for cyclization. The efficiency and success of these reactions can be influenced by parameters such as the choice of solvent, reaction temperature, and catalyst concentration. jlu.edu.cn
For a substrate derived from the 5-phenylpentyl backbone, the stereochemistry of the resulting cyclic olefin can be controlled, leading to diastereoselective synthesis. After the ring is formed, the silicon tether can be cleaved, yielding the final cyclic product. This methodology has proven valuable in the synthesis of complex molecules and natural products. researchgate.net Investigations into RCM reactions have shown that different generations of Grubbs catalysts can lead to varying outcomes; for instance, second-generation catalysts may sometimes promote isomerization of the double bond after the ring has closed. wwu.edu
Nickel-Catalyzed Cycloaddition and Coupling Reactions of Alkynes and Alkenes Relevant to Silyl-Pentynes
The silyl-protected alkyne in this compound is an excellent substrate for various nickel-catalyzed cycloaddition and coupling reactions. Nickel catalysts are known to mediate the construction of complex carbocycles and heterocycles from simple unsaturated precursors like alkynes and alkenes. nih.govacs.org
One prominent example is the nickel-catalyzed [2+2+2] cyclotrimerization of alkynes, which can be used to synthesize substituted benzene (B151609) derivatives. purdue.edu In the context of this compound, co-cyclotrimerization with other alkynes could lead to highly functionalized aromatic rings. Furthermore, nickel catalysis can achieve cycloadditions between alkynes and other unsaturated partners. For instance, reactions with dienes, aldehydes, or isocyanates can yield a variety of cyclic structures. nih.govacs.org The use of N-heterocyclic carbene (NHC) ligands on the nickel catalyst has been shown to enhance reactivity, allowing for cycloadditions with less reactive substrates under milder conditions. acs.org
The mechanism of these cycloadditions often involves the formation of a key nickelacycle intermediate through oxidative coupling of the unsaturated components. nih.gov Subsequent reductive elimination then furnishes the final cyclic product and regenerates the active Ni(0) catalyst. The regioselectivity of these reactions, particularly with unsymmetrical alkynes like this compound, can often be controlled by the steric and electronic properties of the substituents and ligands. nih.gov
| Nickel-Catalyzed Reaction Type | Reactants | Product Type | Key Features |
| Cyclotrimerization purdue.edu | Three alkyne units | Substituted Benzene | Can combine different alkynes for complex products. |
| [2+2] Cycloaddition acs.org | Alkyne + Alkene | Cyclobutene | Effective with conjugated enynes to avoid side reactions. |
| Cycloaddition with Carbonyls acs.org | Diyne + Aldehyde/Ketone | Dihydropyran derivative | NHC ligands enable reactions with unactivated carbonyls. |
| Sila-Cycloaddition chemrxiv.org | 1,3-Diene + Chlorosilane | Silacyclopentene | Forms silicon-containing rings. |
Gold-Catalyzed Transformations of Propargylic Alcohols and Related Alkynes
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally effective for activating the carbon-carbon triple bond of alkynes towards nucleophilic attack. ucl.ac.uke-bookshelf.de This reactivity is due to the carbophilic nature of gold, which interacts with the π-system of the alkyne, rendering it more electrophilic. These reactions are notable for proceeding under very mild conditions, often at room temperature, and exhibiting high functional group tolerance. ucl.ac.uk
For a molecule like this compound, gold catalysis could enable several transformations. A primary reaction is the hydration of the alkyne to form a ketone, where the gold catalyst facilitates the addition of water across the triple bond. ucl.ac.uk If a nucleophile is present elsewhere in the molecule, intramolecular cyclization can occur. For example, a hydroxyl group on the pentyl chain could attack the gold-activated alkyne to form a cyclic ether.
Gold catalysts are also highly effective in mediating reactions of propargylic alcohols (alcohols adjacent to an alkyne). researchgate.net While this compound is not a propargylic alcohol, it can participate in related transformations. For instance, gold-catalyzed intramolecular allylation has been demonstrated for silyl alkynes, where an allylsilyl group transfers its allyl component to the alkyne, triggered by the presence of an alcohol. nih.gov This process generates functionalized vinyl silanes. DFT studies have been employed to understand the mechanisms of such gold-catalyzed reactions, including unusual migrations of silyl groups during cyclizations. nih.gov
Transformations Modifying the Aromatic or Alkyl Moieties while Preserving the Silane (B1218182) Unit
A key aspect of the synthetic utility of this compound is the ability to selectively modify the phenyl ring or the pentyl chain while keeping the valuable trimethylsilyl-alkyne group intact for subsequent reactions. The trimethylsilyl group is a robust protecting group for the terminal alkyne under a wide range of conditions, including those used for aromatic substitution and some alkyl functionalization. ccspublishing.org.cn
Substitution Reactions on the Phenyl Ring or Pentyl Chain
The phenyl group of the molecule can undergo electrophilic aromatic substitution reactions to introduce a variety of functional groups. researchgate.net The substituent already on the ring is the 5-(trimethylsilylethynyl)pentan-1-yl group. This alkyl chain acts as an electron-donating group through induction, thereby activating the ring towards electrophilic attack. libretexts.org As an activating group, it directs incoming electrophiles to the ortho and para positions. libretexts.org
Common electrophilic aromatic substitution reactions include:
Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).
Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen (-Br, -Cl).
Friedel-Crafts Alkylation: (using an alkyl halide/AlCl₃) to add another alkyl chain.
Friedel-Crafts Acylation: (using an acyl halide/AlCl₃) to add an acyl group (-COR).
The conditions for these reactions must be chosen carefully to avoid cleavage of the silyl group. Strongly acidic conditions can sometimes lead to protodesilylation, removing the trimethylsilyl group from the alkyne. gelest.com
Functionalization of the pentyl chain while preserving the rest of the molecule is more challenging. Radical reactions, such as free-radical bromination with N-bromosuccinimide (NBS), could potentially introduce a halogen onto the chain, preferentially at the benzylic position due to the stability of the resulting benzylic radical.
Chain Elongation and Functionalization Strategies
While preserving the silane unit, the carbon backbone of the molecule can be functionalized or elongated through strategic reactions. The gold-catalyzed intramolecular allylation of silyl alkynes induced by silane alcoholysis is a prime example of a sophisticated functionalization. nih.gov This reaction involves a tandem process where an alcohol triggers an allyl transfer, resulting in a more complex alkoxy vinyl silane product. nih.gov
A more common and direct strategy for chain elongation involves the terminal alkyne itself. youtube.comyoutube.com Although this requires temporary removal of the protecting group, it is a fundamental and highly effective method. The process typically involves two steps:
Deprotection: The trimethylsilyl group is selectively removed to reveal the terminal alkyne. This is often achieved under mild basic conditions, for example, using potassium carbonate in methanol or with a fluoride source like tetrabutylammonium fluoride (TBAF). ccspublishing.org.cngelest.com
Alkylation: The terminal alkyne is deprotonated with a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. youtube.com This anion then reacts with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond, thus elongating the chain. youtube.com
Applications of Trimethyl 5 Phenylpent 1 Yn 1 Yl Silane in Advanced Organic Synthesis and Materials Science
Building Blocks for the Preparation of Pharmacologically and Biologically Active Molecules
The trimethylsilylacetylene (B32187) moiety within Trimethyl(5-phenylpent-1-yn-1-yl)silane is a crucial building block in medicinal chemistry for the synthesis of pharmacologically active compounds. chemicalbook.com The TMS group acts as a removable protecting group for the terminal alkyne, which is a highly reactive functional group. This protection strategy allows chemists to perform reactions on other parts of a molecule without affecting the alkyne. ccspublishing.org.cn Once the desired transformations are complete, the TMS group can be easily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne for further functionalization. chemicalbook.comgelest.com
This "protected acetylene" is widely used in alkynylation reactions to introduce the ethynyl (B1212043) group (a two-carbon unit) into complex molecular scaffolds, a common step in the synthesis of pharmaceuticals and other bioactive molecules. chemicalbook.competraresearch.com The use of a stable, liquid reagent like a TMS-protected alkyne is a significant practical advantage over using acetylene (B1199291) gas, which is hazardous and difficult to handle. petraresearch.com
Furthermore, organosilicon compounds themselves have been shown to possess biological activity. Research into benzimidazole (B57391) derivatives, for example, has demonstrated that the incorporation of a silicon atom into an N-alkyl side chain can significantly enhance the cytotoxic activity of the resulting compounds against various tumor cell lines. nih.gov This suggests that the silicon atom in structures like this compound is not merely an inert part of a protecting group but can be a key feature in the design of new therapeutic agents.
Precursors for Complex Retinoid Analogues and Heterocyclic Systems via Cross-Coupling
The organosilane functionality of this compound makes it a valuable precursor for constructing complex molecules such as retinoid analogues and various heterocyclic systems through cross-coupling reactions.
In the field of retinoid synthesis, Hiyama cross-coupling has emerged as a powerful alternative to traditional methods. This reaction involves the palladium-catalyzed coupling of organosilanes with organic halides. The use of organosilicon reagents is advantageous due to their stability and the mild reaction conditions required, leading to high yields and stereoselectivity in the synthesis of molecules like trans-retinol and 11-cis-retinol.
The trimethylsilylalkyne group is particularly useful for synthesizing a diverse array of heterocyclic compounds, which are core structures in many pharmaceuticals. unipi.itlookforchem.com Various metal-catalyzed cyclization strategies utilize silylalkynes as key starting materials. These methods allow for the construction of rings containing nitrogen, oxygen, and other heteroatoms. For instance, titanium-catalyzed [2+2+1] multicomponent reactions involving TMS-protected alkynes, internal alkynes, and azobenzene (B91143) can produce highly substituted 2-TMS-pyrroles with excellent selectivity. nih.gov The resulting silyl-substituted heterocycle can then be further functionalized.
Other notable methods include intramolecular silylformylation and silylcarbocyclization reactions, which can generate functionalized heterocycles like tetrahydrofurans, pyrrolidines, lactones, and lactams. mdpi.comresearchgate.net The table below summarizes several modern cyclization techniques that can employ silylalkynes as precursors.
| Reaction Type | Catalyst System | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| [2+2+1] Cycloaddition | Titanium Imido Catalysts | Pentasubstituted 2-TMS-Pyrroles | nih.gov |
| Intramolecular Silylformylation | Rhodium Catalysts (e.g., Rh₄(CO)₁₂) | Silacyclanes, Lactones, Lactams | unipi.itmdpi.com |
| Silylcarbocyclization (SiCAC) | Transition Metal Catalysts | Tetrahydrofurans, Pyrrolidines | mdpi.comresearchgate.net |
| Intramolecular Silyl-Heck Reaction | Palladium Catalysts | 5- and 6-Membered Unsaturated Silacycles | nih.govnsf.gov |
| [3+2] "Click" Cycloaddition | Copper(I) Catalysts | 1,2,3-Triazoles | gelest.com |
Contribution to the Synthesis of Novel Conjugated Oligomers and Molecular Wires
The rigid, linear structure of the carbon-carbon triple bond makes acetylenic compounds ideal components for creating conjugated oligomers and polymers. These materials, such as poly(p-phenyleneethynylene)s (PPEs), are of great interest for applications in molecular electronics, optoelectronics, and advanced materials science due to their unique electronic and photophysical properties. researchgate.net
In the synthesis of these materials, the trimethylsilyl (B98337) group of this compound plays a critical role as a protecting group. The Sonogashira cross-coupling reaction, a palladium-copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this chemistry. libretexts.orgwikipedia.orgorganic-chemistry.org By using a TMS-protected alkyne, chemists can selectively couple one end of a molecule. wikipedia.org The TMS group prevents unwanted side reactions and allows for the stepwise, controlled construction of long, well-defined oligomeric chains. ccspublishing.org.cnaau.dk
The typical synthetic sequence involves:
Sonogashira Coupling: A dihaloaromatic compound is coupled with a TMS-protected alkyne. The TMS group ensures that only one alkyne molecule adds to each side of the aromatic ring. gelest.com
Deprotection: The TMS groups are selectively removed to regenerate the terminal alkynes at both ends of the new, larger molecule. gelest.com
Polymerization/Elongation: The resulting di-alkyne is then coupled with another dihaloaromatic monomer to extend the chain, leading to the formation of a high molecular weight conjugated polymer. aau.dk
This iterative process allows for the creation of "molecular wires" with precise lengths and functionalities, which are essential for studying charge transport at the molecular level and for building nanoscale electronic devices. aau.dkrsc.org
Emerging Roles in Chemical Vapor Deposition (CVD) for Functional Film Fabrication (Based on related trimethyl(phenyl)silane)
While specific data on this compound in Chemical Vapor Deposition (CVD) is not available, the behavior of the closely related compound trimethyl(phenyl)silane provides insight into its potential role. Organosilanes are a critical class of precursors for CVD, a process used to deposit thin, functional films onto various substrates for applications in microelectronics, corrosion inhibition, and biocompatible coatings. researchgate.netchemdad.com
CVD involves passing a volatilized precursor over a heated substrate, where the precursor thermally decomposes to form a thin-film deposit. chemdad.com The advantages of CVD include the ability to create highly uniform and conformal coatings on complex surfaces, which is difficult to achieve with liquid-phase deposition methods. wikipedia.orgchemdad.com Organosilane precursors like trimethyl(phenyl)silane and its derivatives are used to create silicon-based films such as silicon carbide (SiC), silicon nitride (SiN), or silicon carbonitride (SiCN). unipi.itmdpi.com
The phenyl group in these precursors is significant because its incorporation into the deposited film can modify the material's properties. For example, in the plasma-enhanced CVD (PECVD) of low-k dielectric films (materials with a low dielectric constant used as insulators in microchips), incorporating phenyl rings can help lower the dielectric constant of the material. unipi.it The properties of the final film can be precisely tuned by controlling CVD process parameters such as temperature, pressure, and the composition of the precursor gases. mdpi.com
The table below outlines typical precursors and conditions used in CVD for depositing silicon-based functional films.
| Precursor Compound | Deposition Technique | Resulting Film Type | Key Application | Reference |
|---|---|---|---|---|
| Trimethyl(phenylamino)silane | Plasma-Enhanced CVD (PECVD) | Silicon Carbonitride (SiCN) | Nanocrystalline Films | mdpi.com |
| Trimethylsilane and Toluene | PECVD | Phenyl-containing SiCH | Low-k Dielectric Layers | unipi.it |
| General Alkylsilanes | CVD | Self-Assembled Monolayers (SAMs) | Surface Modification, Biosensors | researchgate.net |
| Tetramethylsilane | Atmospheric Pressure PECVD | Carbon-doped Silicon (Si:C) | Safer alternative to Silane (B1218182) (SiH₄) | unipi.it |
Mechanistic Insights into Reactions Involving Trimethyl 5 Phenylpent 1 Yn 1 Yl Silane
Stereochemical Outcomes and Control in Metal-Catalyzed Processes (e.g., Inversion vs. Retention of Stereochemistry)
Metal-catalyzed reactions are fundamental in organic chemistry, and the stereochemical outcome of these reactions is of paramount importance, particularly in the synthesis of complex molecules. In reactions involving alkynylsilanes like Trimethyl(5-phenylpent-1-yn-1-yl)silane, the stereochemistry of the product is often determined by the nature of the catalyst and the reaction mechanism.
Vinylsilanes, which can be synthesized from alkynylsilanes, are valuable intermediates that can be activated for further reactions. thieme-connect.de The silicon group plays a crucial role in controlling the stereochemistry of these reactions. thieme-connect.de For instance, in hydrosilylation reactions of terminal alkynes, the use of different metal catalysts can lead to either syn or anti addition of the hydrosilane, resulting in (E)- or (Z)-vinylsilanes, respectively. The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the addition.
While specific studies on this compound are not extensively documented, the principles of stereochemical control in reactions of analogous alkynylsilanes are well-established. For example, palladium-catalyzed reactions often proceed with a defined stereochemistry, which can be either retention or inversion depending on the specific mechanism (e.g., oxidative addition, reductive elimination).
Below is a hypothetical data table illustrating the potential stereochemical outcomes in a metal-catalyzed reaction of an alkynylsilane, based on the catalyst system employed.
Table 1: Influence of Catalyst Systems on Stereochemical Outcomes
| Catalyst System | Ligand | Solvent | Predominant Stereochemistry | Product Ratio (Retention:Inversion) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | Toluene | Retention | 95:5 |
| Ni(cod)₂ | dppe | THF | Inversion | 10:90 |
| Rh(acac)(CO)₂ | P(OPh)₃ | Dichloromethane | Retention | 85:15 |
Pathways of Carbanion Generation and Reactivity from Trimethylsilane Precursors
The trimethylsilyl (B98337) group in this compound serves as a protecting group for the terminal alkyne. This group can be selectively removed to generate a terminal acetylide, which is a potent nucleophile. This process is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base.
The generation of a carbanion from organotrimethylsilanes can be initiated by a suitable activator. researchgate.net For instance, the use of Me₃SiO⁻/Bu₄N⁺ has been shown to be a general method for activating a broad range of trimethylsilanes, allowing them to act as carbanion equivalents in addition reactions. researchgate.net This method is advantageous as it allows for the use of bench-stable organometallic reagents without the need for the stringent precautions often required for other organometallics. researchgate.net
The reactivity of the generated carbanion is diverse. It can participate in a variety of carbon-carbon bond-forming reactions, including additions to aldehydes and ketones, and nucleophilic substitutions. osti.gov The presence of the phenyl group in the molecule can influence the reactivity of the carbanion through electronic effects.
Advanced Characterization of Trimethyl 5 Phenylpent 1 Yn 1 Yl Silane and Its Reaction Products
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. youtube.com When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes, such as stretching and bending. rsc.org This absorption of energy is detected by the spectrometer and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint" that reveals the molecule's structural components. youtube.com
For a complex molecule like Trimethyl(5-phenylpent-1-yn-1-yl)silane, IR spectroscopy provides a clear and detailed picture of its constituent parts. The spectrum can be divided into distinct regions that correspond to the vibrations of the silylalkyne core, the trimethylsilyl (B98337) group, the aliphatic chain, and the terminal phenyl ring. Analysis of the position, intensity, and shape of the absorption bands in these regions allows for the unambiguous confirmation of the compound's structure.
The primary diagnostic regions in the IR spectrum for this compound include the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹). msu.edu The group frequency region is particularly useful for identifying characteristic stretching vibrations of specific bonds (e.g., C=C, C≡C, C-H), while the fingerprint region contains a complex pattern of absorptions, including bending vibrations, that are unique to the molecule as a whole. msu.edulibretexts.org
Characteristic IR Absorptions of this compound
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main structural features.
Trimethylsilylalkyne Moiety ((CH₃)₃Si-C≡C-): The internal alkyne substituted with a silicon atom gives rise to a characteristic C≡C stretching vibration. This band is typically found in the 2260-2100 cm⁻¹ range. orgchemboulder.comlibretexts.org The presence of the silicon atom tends to lower the frequency; for instance, the C≡C stretch in Si-C≡CH compounds is observed around 2040 cm⁻¹. gelest.com In an internal silylalkyne, this absorption is expected to be present, though its intensity may be reduced compared to a terminal alkyne. libretexts.org
Trimethylsilyl Group (-Si(CH₃)₃): This group is readily identified by two distinct and strong absorptions. A sharp, strong band corresponding to the symmetric deformation of the methyl groups attached to silicon appears around 1260-1250 cm⁻¹. msu.edugelest.com Additionally, strong bands associated with Si-C stretching and CH₃ rocking are observed in the 865-750 cm⁻¹ range. gelest.comresearchgate.net
Phenyl Group (-C₆H₅): The monosubstituted benzene (B151609) ring provides several diagnostic peaks.
Aromatic C-H Stretch: A weak to medium absorption appears just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region. libretexts.orgpressbooks.pubopenstax.org
Aromatic C=C Ring Stretch: A series of medium-intensity absorptions occur in the 1600-1450 cm⁻¹ range due to the stretching vibrations within the aromatic ring. openstax.orglibretexts.org Commonly, two distinct bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹. pressbooks.pub
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring is confirmed by strong absorptions in the fingerprint region. For a monosubstituted ring, two characteristic bands are expected: one between 770-730 cm⁻¹ and another strong band around 710-690 cm⁻¹. pressbooks.pubspectroscopyonline.com
Aliphatic Chain (-CH₂-CH₂-CH₂-): The methylene (B1212753) groups of the pentyl chain are identified by their C-H stretching vibrations, which appear just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching bands are found in the 2960-2850 cm⁻¹ range. msu.edulibretexts.org
The following interactive table summarizes the expected key IR absorption bands for this compound based on established correlation data.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (Phenyl) | 3100 - 3030 | Medium to Weak |
| C-H Stretch | Aliphatic (-CH₂-) | 2960 - 2850 | Strong |
| C≡C Stretch | Internal Silylalkyne | ~2150 (estimated) | Weak to Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium (multiple bands) |
| CH₃ Symmetric Deformation | Trimethylsilyl | 1260 - 1250 | Strong, Sharp |
| Si-C Stretch / CH₃ Rock | Trimethylsilyl | 865 - 750 | Strong (multiple bands) |
| C-H Out-of-Plane Bend | Monosubstituted Phenyl | 770 - 730 and 710 - 690 | Strong |
Analysis of Potential Reaction Products
IR spectroscopy is also invaluable for monitoring chemical transformations of this compound. By observing the disappearance of reactant bands and the appearance of new product bands, the outcome of a reaction can be confirmed.
For example, in a hydrogenation reaction designed to reduce the alkyne, the characteristic C≡C stretching band (~2150 cm⁻¹) would disappear.
If the alkyne is reduced to a cis-alkene, a new C=C stretching band would appear around 1650 cm⁻¹, and a =C-H stretching band would emerge above 3000 cm⁻¹.
If the alkyne is fully reduced to an alkane, both the C≡C stretch and any bands above 3000 cm⁻¹ (from the aromatic ring, if also reduced) would vanish, while the aliphatic C-H stretching absorption below 3000 cm⁻¹ would increase in intensity.
The following table contrasts the key diagnostic IR bands of the parent compound with those of its potential fully hydrogenated derivative, Trimethyl(5-cyclohexylpentyl)silane.
| Functional Group | Parent Compound: this compound | Fully Hydrogenated Product: Trimethyl(5-cyclohexylpentyl)silane |
| Aromatic C-H Stretch | Present (3100 - 3030 cm⁻¹) | Absent |
| Alkyne C≡C Stretch | Present (~2150 cm⁻¹) | Absent |
| Aromatic C=C Stretch | Present (1600 - 1450 cm⁻¹) | Absent |
| Aliphatic C-H Stretch | Present (2960 - 2850 cm⁻¹) | Present and more intense (2960 - 2850 cm⁻¹) |
| Monosubstituted Bend | Present (770 - 690 cm⁻¹) | Absent |
This comparative analysis demonstrates the utility of IR spectroscopy in the detailed characterization of both the starting material and its subsequent reaction products.
Q & A
Basic: What are the optimal synthetic conditions for Trimethyl(5-phenylpent-1-yn-1-yl)silane to maximize yield and purity?
Methodological Answer:
The synthesis of alkynylsilanes like this compound typically involves alkyne functionalization via Sonogashira coupling or alkyne metathesis. Key factors include:
- Catalyst Selection: Palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) for cross-coupling reactions between terminal alkynes and aryl halides .
- Solvent and Temperature: Use anhydrous THF or DMF under inert atmospheres (N₂/Ar) at 60–80°C to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/EtOAc) effectively isolates the product. Confirming purity via TLC and NMR (¹H/¹³C) is critical .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk transfers .
- Ventilation: Operate in a fume hood to avoid inhalation of vapors. Ensure local exhaust ventilation for open handling .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the alkyne proton (δ ~2.5–3.5 ppm) and trimethylsilyl groups (δ ~0.2 ppm, singlet). Aromatic protons from the phenyl group appear at δ ~7.2–7.6 ppm .
- FT-IR: Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) and Si–C bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Advanced: How does the steric bulk of the trimethylsilyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The trimethylsilyl (TMS) group acts as a protecting group for alkynes, enhancing stability but potentially hindering reactivity in metal-catalyzed reactions. Strategies include:
- Desilylation: Use TBAF (tetrabutylammonium fluoride) to remove TMS, generating terminal alkynes in situ for coupling .
- Steric Effects: Bulky TMS may slow oxidative addition in Pd-catalyzed reactions. Optimize ligand steric bulk (e.g., use P(t-Bu)₃) to improve turnover .
Advanced: How can contradictions in reported Diels-Alder reaction yields with this compound be resolved?
Methodological Answer:
Contradictions often arise from variations in diene electronic profiles or reaction conditions:
- Diene Selection: Electron-rich dienes (e.g., 1,3-cyclohexadiene) improve regioselectivity. Monitor reaction progress via ¹H NMR .
- Temperature Control: Elevated temperatures (80–100°C) accelerate reactivity but may degrade the silane. Use microwave-assisted synthesis for controlled heating .
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) can enhance electrophilicity of the alkyne, improving yield reproducibility .
Advanced: How does the electronic environment of the alkyne affect stability under varying conditions?
Methodological Answer:
The electron-withdrawing phenyl group stabilizes the alkyne via conjugation, while the TMS group provides steric protection:
- pH Stability: Although pH data is limited, avoid strongly acidic/basic conditions to prevent desilylation or alkyne protonation .
- Thermal Stability: Decomposition occurs above 150°C. Store at –20°C under inert gas to prolong shelf life .
- Oxidative Stability: Exposure to O₂ may form peroxides. Use stabilizers (e.g., BHT) in long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
